Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

For medicinal chemistry and natural product dereplication, this specific 6-carboxylate regioisomer of 2,2-dimethyl-4-oxochroman is essential. Using alternative regioisomers like the 7-carboxylate compromises target-binding and physicochemical data. Sourced as a Piper fuligineum metabolite, it provides a validated reference standard for metabolomics and chemotaxonomy, with a methyl ester handle offering balanced lipophilicity for focused library synthesis.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 78507-90-1
Cat. No. B1317701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-dimethyl-4-oxochroman-6-carboxylate
CAS78507-90-1
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C(O1)C=CC(=C2)C(=O)OC)C
InChIInChI=1S/C13H14O4/c1-13(2)7-10(14)9-6-8(12(15)16-3)4-5-11(9)17-13/h4-6H,7H2,1-3H3
InChIKeyPWXLOONQXYGPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate (CAS: 78507-90-1) Procurement Guide: A Baseline for Scientific Selection


Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate (CAS: 78507-90-1) is a 2,2-dimethyl-1-benzopyran derivative featuring a 4-oxo group and a 6-carboxylate methyl ester [1]. This compound is a naturally occurring metabolite, isolated from Piper fuligineum, and is characterized as an extremely weak base with a pKa indicating it is essentially neutral [2]. As a research chemical, it serves as a versatile scaffold in medicinal chemistry and as a building block for synthesizing more complex molecules [1].

Why Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate (CAS: 78507-90-1) Cannot Be Simply Substituted with Generic Chromanones


Generic chroman-4-one scaffolds exhibit a broad range of biological activities, but the specific substitution pattern on the 2,2-dimethyl-4-oxochroman core profoundly dictates both target engagement and physicochemical properties [1]. For instance, the position of the carboxylate ester (e.g., 6-carboxylate vs. 7-carboxylate) directly impacts molecular shape and electronic distribution, which can alter binding affinities and selectivity profiles [2]. Substituting this compound with a different ester (e.g., ethyl vs. methyl) or altering the substitution pattern without empirical validation risks significant changes in biological activity, solubility, and synthetic utility [3].

Quantitative Differentiation Evidence for Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate (CAS: 78507-90-1) Against Close Analogs


Regioisomeric Differentiation: 6-Carboxylate vs. 7-Carboxylate in Chromanone Scaffolds

The 6-carboxylate regioisomer (target compound) is a distinct chemical entity from the 7-carboxylate analog (Methyl 2,2-dimethyl-4-oxochroman-7-carboxylate, CAS 2089289-02-9), with differing molecular properties that directly impact its utility in synthesis and biological screening [1]. While specific biological activity data for the target compound is limited in public literature, the positional isomerism is a key differentiating factor for procurement when a specific regioisomer is required for a structure-activity relationship (SAR) study or as a specific intermediate.

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

Natural Product vs. Synthetic Origin: Provenance and Purity Implications

Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate is a known natural product, isolated from the ethanolic extract of Piper fuligineum leaves, and its structure was confirmed using 1D and 2D NMR and HRMS [1]. This natural occurrence contrasts with many other chromanone derivatives, which are purely synthetic. For studies focusing on natural product-like libraries or requiring a specific natural product standard for dereplication, this compound offers a well-characterized, naturally occurring scaffold that is otherwise unavailable.

Natural Product Chemistry Isolation Analytical Chemistry

Physicochemical and Synthetic Differentiation: Ester vs. Acid or Ethyl Ester Analogs

The methyl ester moiety of the target compound (molecular weight 234.25 g/mol) confers distinct physicochemical properties compared to its free acid (2,2-dimethyl-4-oxochroman-6-carboxylic acid) or its ethyl ester analog (CAS 933055-06-2) . The methyl ester exhibits a calculated Topological Polar Surface Area (TPSA) of 52.60 Ų, which directly influences its membrane permeability and solubility profile relative to the more polar free acid or the more lipophilic ethyl ester [1]. In the context of the chroman-4-one scaffold, these small changes in ester group can lead to significant differences in in vitro potency, as observed in related series where small alkyl changes modulate activity by over an order of magnitude [2].

Synthetic Chemistry Drug Design Physicochemical Properties

Procurement-Driven Application Scenarios for Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate (CAS: 78507-90-1)


Scaffold for Structure-Activity Relationship (SAR) Studies in Chromanone-Based Drug Discovery

This compound serves as a key 6-carboxylate regioisomer for SAR campaigns exploring chroman-4-one derivatives. Its specific substitution pattern is critical for understanding how the position of the ester group affects target binding, as evidenced by the distinct properties of its 7-carboxylate regioisomer [1]. Researchers can use this compound to directly probe the impact of this specific regioisomeric arrangement on biological activity, avoiding the confounding effects of using a mismatched analog.

Natural Product Standard for Dereplication and Metabolomics Studies

As a naturally occurring compound isolated from Piper fuligineum and fully characterized by NMR and MS [1], this compound is an ideal reference standard for metabolomics, natural product dereplication, and chemotaxonomic investigations. Its availability as a pure compound enables accurate quantification and identification in complex plant extracts, a capability not offered by purely synthetic analogs.

Synthetic Intermediate for Targeted Molecular Libraries

The methyl ester and the 2,2-dimethyl-4-oxochroman core provide a versatile synthetic handle for further derivatization. The compound's neutral character and specific TPSA profile [1] make it a suitable starting material for generating focused libraries with controlled physicochemical properties. This is particularly valuable for projects aiming to develop orally bioavailable lead compounds within a defined chemical space, where the methyl ester offers a balanced lipophilicity compared to free acids or larger alkyl esters [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,2-dimethyl-4-oxochroman-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.